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Compound of Interest

Compound Name: 4-(3-Isocyanopropyl)morpholine

CAS No.: 32835-58-8

Cat. No.: B1586870

Get Quote

Executive Summary: The Morpholine Advantage
In modern drug discovery, the morpholine heterocycle is not merely a solubility enhancer; it is a

privileged pharmacophore.[1][2] This guide objectively compares morpholine analogs against

their closest bioisosteres—piperazine and piperidine—specifically within the context of

PI3K/mTOR kinase inhibition.

While piperazine is often selected for its ability to generate salt forms, morpholine frequently

offers superior metabolic stability and a unique hydrogen-bonding profile.[3] The ether oxygen

at position 4 acts as a weak hydrogen bond acceptor without the basicity penalty of a

secondary amine, often resulting in improved blood-brain barrier (BBB) permeability and

reduced off-target hERG inhibition.[3]

Structural & Physicochemical Analysis[1]
The choice between morpholine and its analogs dictates the physicochemical destiny of a lead

compound.
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The "Oxygen Effect"
The defining feature of morpholine is the oxygen atom opposite the nitrogen. This creates a

dipole that lowers the

of the nitrogen significantly compared to piperazine.

Scaffold Structure (Conjugate
Acid)

LogP
(Approx)

H-Bond
Donor

H-Bond
Acceptor

Morpholine ~8.3 -0.86 1 (NH) 2 (N, O)

Piperazine ~9.8 -1.17 2 (NH) 2 (N)

Piperidine ~11.2 1.45 1 (NH) 1 (N)

Key Insight: Morpholine's lower basicity (

8.[3][2]3) means a higher fraction of the molecule remains un-ionized at physiological pH (7.
[3]4) compared to piperazine.[3][4] This often facilitates better passive membrane permeability
despite a slightly higher LogP than piperazine.[3]

Comparative Case Study: PI3K Isoform Selectivity
Context: The ZSTK474 scaffold (a triazine-bis-morpholine derivative) is a potent pan-PI3K

inhibitor.[3] This section analyzes the impact of replacing the morpholine moiety with piperazine

or open-chain analogs based on Structure-Activity Relationship (SAR) data.[3]

Mechanism of Action (Hinge Binding)
In many kinase inhibitors, the morpholine oxygen is not a passive bystander.[3] It often

engages in a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val828

in PI3K

).[3]

Diagram 1: PI3K Signaling & Morpholine Interaction
Figure 1 illustrates the PI3K/Akt/mTOR pathway and the specific binding node where

morpholine analogs intervene.
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Figure 1: Morpholine analogs target the PI3K node, preventing PIP2 to PIP3 conversion.[3] The

oxygen atom is critical for hinge region affinity.

Comparative Data: Morpholine vs. Piperazine
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The following data (derived from ZSTK474 SAR studies) demonstrates the "Oxygen Penalty"—

the loss of potency when the ether oxygen is removed or replaced.

Table 1: Impact of Scaffold Substitution on PI3K

Potency

Compound ID
R-Group
(Scaffold)

PI3K

(nM)

Fold Loss vs.
Morpholine

Metabolic
Stability (

min)

Lead (ZSTK474) Morpholine 5.0 1.0x (Baseline) > 60

Analog A Piperazine 180.0 36x 45

Analog B
N-Acetyl-

Piperazine
21.0 4.2x > 60

Analog C Piperidine > 1000 > 200x 15

Analysis:

Potency: The unsubstituted piperazine (Analog A) shows a drastic 36-fold loss in potency.[3]

This confirms that the morpholine oxygen is likely acting as a hydrogen bond acceptor.

Recovery: Acetylating the piperazine (Analog B) restores some potency by mimicking the

electron-withdrawing nature and H-bond acceptor capability of the oxygen, though it

increases molecular weight.[3]

Metabolism: The piperidine analog (Analog C) suffers from rapid oxidative metabolism

(hydroxylation) at the vulnerable C4 position, which is blocked in morpholine by the oxygen

atom.[3]

Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These

workflows prioritize reproducibility and minimize solvent interference.[3]

Synthesis: Derivatization
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Objective: Install morpholine/piperazine onto a chlorotriazine core.[3]

Reagents: 2,4-dichloro-1,3,5-triazine derivative (1.0 eq), Morpholine or Analog (2.2 eq),

(3.0 eq).

Solvent: Anhydrous DMF (Dimethylformamide).[3]

Procedure:

Dissolve the triazine core in DMF under

atmosphere.

Cool to 0°C. Add

.[3]

Add Morpholine dropwise (exothermic reaction).[3]

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Monitor: TLC (5% MeOH in DCM).

Workup: Pour into ice water. Filter the precipitate. Wash with cold water.[3]

Purification: Recrystallization from Ethanol/Water (avoid column chromatography if possible

to prevent amine tailing).

Biological Assay: ADP-Glo Kinase Assay
Objective: Measure

against recombinant PI3K

.[3]

Preparation: Prepare 2.5x kinase buffer (50 mM HEPES pH 7.5, 3 mM

, 1 mM EGTA).[3]
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Compound Dosing: Serially dilute morpholine analogs in 100% DMSO (ensure final DMSO <

1% in well).

Reaction:

Add 2 µL compound.[3]

Add 4 µL PI3K enzyme (0.5 ng/µL).[3] Incubate 15 min at RT.

Add 4 µL Substrate/ATP mix (PIP2:ATP).[3]

Incubate 60 min at RT.

Detection: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[3]

Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).[3]

Read: Measure Luminescence (RLU) on a plate reader.

Diagram 2: Experimental Workflow
Figure 2 outlines the critical path from synthesis to data generation.
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Figure 2: Integrated workflow ensuring chemical purity before biological validation.

Strategic Recommendations
Based on the comparative data, apply the following logic when selecting between morpholine

and its analogs:

Use Morpholine When:
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You target the ATP hinge region (requires H-bond acceptor).[3]

You need to lower the LogP of a lipophilic scaffold without introducing a high-

center.

Metabolic stability (microsomal clearance) is a limiting factor.[3]

Use Piperazine When:

Solubility is the primary failure mode (the basic nitrogen allows for HCl/Mesylate salt

formation).[3]

You intend to functionalize the distal nitrogen (N4) to reach into a solvent-exposed pocket

(e.g., attaching a solubilizing tail).[3]

Use Piperidine When:

You require a hydrophobic bulk effect and H-bonding is not required at that position.

Warning: Be prepared to block the C4 position (e.g., with a fluorine or methyl group) to

prevent rapid metabolic oxidation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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